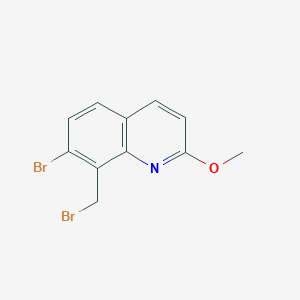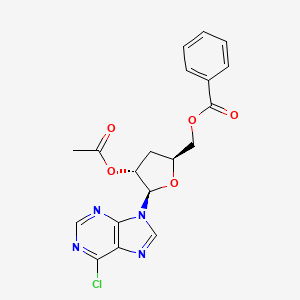
7-bromo-8-(bromomethyl)-2-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-8-(bromomethyl)-2-methoxyquinoline is a quinoline derivative with the molecular formula C11H9Br2NO. This compound is characterized by the presence of bromine atoms at the 7th and 8th positions, a bromomethyl group at the 8th position, and a methoxy group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 7-bromo-8-(bromomethyl)-2-methoxyquinoline may involve large-scale bromination processes using automated reactors to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-8-(bromomethyl)-2-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dehalogenated quinoline derivatives.
Applications De Recherche Scientifique
7-bromo-8-(bromomethyl)-2-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-8-(bromomethyl)-2-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and the methoxy group play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-2-methoxyquinoline: Lacks the bromomethyl group at the 8th position.
8-Bromo-2-methoxyquinoline: Lacks the bromine atom at the 7th position.
2-Methoxyquinoline: Lacks both bromine atoms and the bromomethyl group.
Uniqueness
7-bromo-8-(bromomethyl)-2-methoxyquinoline is unique due to the presence of both bromine atoms and the bromomethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H9Br2NO |
|---|---|
Poids moléculaire |
331.00 g/mol |
Nom IUPAC |
7-bromo-8-(bromomethyl)-2-methoxyquinoline |
InChI |
InChI=1S/C11H9Br2NO/c1-15-10-5-3-7-2-4-9(13)8(6-12)11(7)14-10/h2-5H,6H2,1H3 |
Clé InChI |
IXSMPJMSSOYKLR-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(C=CC(=C2CBr)Br)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-[(dimethylamino)sulfonyl]-2-methylbenzoate](/img/structure/B8583289.png)
![4-{[2-(1H-Imidazol-4-yl)ethyl]amino}-2-chloropyridine](/img/structure/B8583301.png)
![2-Ethyl-2-2-thienyl-[1,3]dioxolane](/img/structure/B8583309.png)

![[trans-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-cyclohexyl]-acetic acid](/img/structure/B8583321.png)
![Benzoic acid, 4-[methyl(2-methyl-4-quinazolinyl)amino]-](/img/structure/B8583333.png)



![2-Bromo-5-[(cyclobutyloxy)methyl]-1,3-dimethoxybenzene](/img/structure/B8583366.png)

